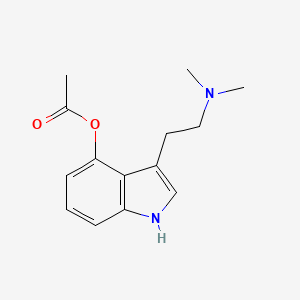

4-Acetoxy-N,N-dimethyltryptamine

CAS No.: 92292-84-7

Cat. No.: VC1923174

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92292-84-7 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate |

| Standard InChI | InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3 |

| Standard InChI Key | RTLRUOSYLFOFHV-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C |

| Canonical SMILES | CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C |

Introduction

Physical and Chemical Properties

4-Acetoxy-N,N-dimethyltryptamine possesses specific physical and chemical characteristics that influence its stability, handling, and biological interactions. The compound in its pure form has been characterized through various analytical methods:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Off-White to Pale Beige |

| Melting Point | 172-173°C |

| Boiling Point | 405.6±35.0°C (Predicted) |

| Density | 1.158±0.06 g/cm³ (Predicted) |

| pKa | 16.62±0.30 (Predicted) |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Recommended Storage | -20°C, Under inert atmosphere |

These properties have significant implications for the compound's stability and bioavailability . The relatively high melting point indicates significant intermolecular forces in the crystalline state, while the limited solubility in common organic solvents affects extraction and purification methods. For research applications, proper storage under inert atmosphere at low temperatures is essential to prevent degradation through oxidation or hydrolysis of the acetyl group.

Pharmacological Profile

The pharmacological activity of 4-Acetoxy-N,N-dimethyltryptamine is primarily mediated through serotonergic mechanisms, with significant implications for its psychoactive effects and potential therapeutic applications.

Receptor Binding and Functional Activity

As a prodrug of psilocin, 4-Acetoxy-N,N-dimethyltryptamine primarily acts through serotonin receptor systems. In vitro studies have characterized its receptor binding profile:

| Receptor | Activity |

|---|---|

| 5-HT₂ₐ | Agonist (Eₘₐₓ = 79.2% relative to 5-HT) |

| 5-HT₂ᵦ | Agonist |

| 5-HT₂ᶜ | Agonist |

The compound demonstrates functional activity at multiple serotonin receptor subtypes, though with notably reduced efficacy at 5-HT₂ₐ compared to some related tryptamines, which may contribute to its distinct subjective effects . Unlike many classical psychedelics that function as full agonists, 4-Acetoxy-N,N-dimethyltryptamine shows partial agonist activity at the 5-HT₂ₐ receptor, potentially resulting in a moderated response profile.

Potency Measurements

Animal studies have established quantitative measures of potency for 4-Acetoxy-N,N-dimethyltryptamine:

| Parameter | Value |

|---|---|

| ED₅₀ (weight basis) | 0.41 mg/kg (0.24-0.69 mg/kg, 95% CI) |

| ED₅₀ (molar basis) | 1.12 μmol/kg (0.66-1.90 μmol/kg, 95% CI) |

These values position 4-Acetoxy-N,N-dimethyltryptamine among the more potent synthetic tryptamines, though it is modestly less potent by weight than psilocybin when administered at equimolar doses . This relatively high potency necessitates careful dosing in research contexts.

Metabolism and Pharmacokinetics

Metabolic Pathway

4-Acetoxy-N,N-dimethyltryptamine functions as a prodrug, undergoing deacetylation in vivo to produce psilocin (4-hydroxy-N,N-dimethyltryptamine), which is considered the primary active metabolite responsible for its psychoactive effects . This metabolic conversion is primarily mediated by esterases present in the blood and liver:

-

Hydrolysis of the acetyl group by esterases

-

Formation of psilocin (4-HO-DMT)

-

Further metabolism through oxidative processes and conjugation

The prodrug nature of 4-Acetoxy-N,N-dimethyltryptamine may contribute to its reported smoother onset of effects compared to direct administration of psilocin.

Pharmacokinetic Characteristics

The pharmacokinetic profile of 4-Acetoxy-N,N-dimethyltryptamine shows distinctive features compared to related compounds like psilocybin:

These pharmacokinetic advantages may make 4-Acetoxy-N,N-dimethyltryptamine particularly suitable for controlled clinical research settings where predictable onset and duration are valuable.

Comparative Analysis with Related Compounds

4-Acetoxy-N,N-dimethyltryptamine belongs to a larger family of 4-substituted tryptamine compounds with psychedelic properties. Comparative analysis provides insight into structure-activity relationships.

Potency Comparison with Related 4-Substituted Tryptamines

The table below presents ED₅₀ values for 4-Acetoxy-N,N-dimethyltryptamine alongside structurally related compounds:

| Compound | ED₅₀ (mg/kg) | ED₅₀ (μmol/kg) |

|---|---|---|

| 4-AcO-DMT | 0.41 (0.24-0.69) | 1.12 (0.66-1.90) |

| 4-AcO-MET | 0.44 (0.31-0.63) | 1.17 (0.82-1.67) |

| 4-AcO-MPT | 0.55 (0.37-0.81) | 1.41 (0.96-2.08) |

| 4-AcO-DET | 0.71 (0.47-1.07) | 1.81 (1.20-2.74) |

| 4-AcO-EPT | 0.51 (0.35-0.74) | 1.26 (0.86-1.84) |

| 4-AcO-DPT | 0.55 (0.35-0.89) | 1.32 (0.82-2.12) |

| 4-AcO-MIPT | 1.11 (0.87-1.41) | 2.84 (2.22-3.62) |

| 4-AcO-DIPT | 1.41 (0.95-2.08) | 3.88 (2.63-5.72) |

This data demonstrates that 4-Acetoxy-N,N-dimethyltryptamine is among the more potent compounds in this chemical class, with potency generally decreasing as the size of the N-alkyl substituents increases . The relationship between chemical structure and potency provides valuable insights for medicinal chemistry in this field.

Comparison with Psilocybin

4-Acetoxy-N,N-dimethyltryptamine and psilocybin share similar pharmacological mechanisms but differ in several important aspects:

-

Chemical stability: The acetoxy group provides different stability characteristics compared to the phosphoryloxy group of psilocybin

-

Onset and duration: 4-Acetoxy-N,N-dimethyltryptamine typically shows faster onset and shorter duration

-

Side effect profile: Reportedly reduced incidence of nausea and body load compared to psilocybin mushrooms

-

Metabolism: Both compounds serve as prodrugs for psilocin, but through different metabolic pathways

These differences suggest that 4-Acetoxy-N,N-dimethyltryptamine may offer certain advantages in research settings, potentially serving as "an ideal prodrug to replace Psilocybin in future clinical studies" .

Research Applications

Structure-Activity Relationship Studies

4-Acetoxy-N,N-dimethyltryptamine has served as an important reference compound in investigations of structure-activity relationships among psychedelic tryptamines. Research has demonstrated that 4-acetoxy-N,N-dialkyltryptamines generally exhibit LSD-like pharmacological activity, supporting their classification as psychedelic drugs and providing insights into the molecular determinants of psychedelic effects .

These structure-activity studies have confirmed that 4-substituted N,N-dialkyltryptamines act as 5-HT₂ receptor agonists, with varying potencies and efficacies depending on the specific substitution pattern. The data generated from such studies contributes to fundamental understanding of serotonergic signaling and receptor pharmacology.

Analytical Methods

Several analytical methods have been developed and validated for the detection and quantification of 4-Acetoxy-N,N-dimethyltryptamine in various matrices:

-

X-ray crystallography has been applied to characterize the solid-state structure of the compound as a fumarate salt

-

High-performance liquid chromatography (HPLC) methods with various detection systems

-

Gas chromatography-mass spectrometry (GC-MS)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

These methods provide essential tools for quality control in research settings and for forensic applications. The development of sensitive and specific analytical methods has been important for advancing research with this compound, ensuring accurate dosing and characterization of material used in studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume